Cas no 62606-03-5 (Benzenamine, 2,4,6-trinitro-N-[3-nitro-5-(trifluoromethyl)phenyl]-)
62606-03-5 structure
Product Name:Benzenamine, 2,4,6-trinitro-N-[3-nitro-5-(trifluoromethyl)phenyl]-
CAS-nummer:62606-03-5
MF:C13H6F3N5O8
MW:417.210652828217
CID:438395
PubChem ID:71384697
Update Time:2025-04-19
Benzenamine, 2,4,6-trinitro-N-[3-nitro-5-(trifluoromethyl)phenyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, 2,4,6-trinitro-N-[3-nitro-5-(trifluoromethyl)phenyl]-
- 2,4,6-trinitro-N-[3-nitro-5-(trifluoromethyl)phenyl]aniline
- DTXSID00806948
- 62606-03-5
-
- Inchi: 1S/C13H6F3N5O8/c14-13(15,16)6-1-7(3-8(2-6)18(22)23)17-12-10(20(26)27)4-9(19(24)25)5-11(12)21(28)29/h1-5,17H
- InChI-sleutel: FAULMUAOLQAOJT-UHFFFAOYSA-N
- LACHT: FC(C1=CC(=CC(=C1)NC1C(=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])(F)F
Berekende eigenschappen
- Exacte massa: 417.01688
- Monoisotopische massa: 417.01684665g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 12
- Zware atoomtelling: 29
- Aantal draaibare bindingen: 2
- Complexiteit: 646
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.2
- Topologisch pooloppervlak: 195Ų
Experimentele eigenschappen
- PSA: 184.59
Benzenamine, 2,4,6-trinitro-N-[3-nitro-5-(trifluoromethyl)phenyl]- Gerelateerde literatuur
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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